{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.: 1855950-96-7
VCID: VC20126334
InChI: InChI=1S/C11H15F2N5/c1-8-9(7-17(2)16-8)5-14-6-10-3-4-15-18(10)11(12)13/h3-4,7,11,14H,5-6H2,1-2H3
SMILES:
Molecular Formula: C11H15F2N5
Molecular Weight: 255.27 g/mol

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

CAS No.: 1855950-96-7

Cat. No.: VC20126334

Molecular Formula: C11H15F2N5

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine - 1855950-96-7

Specification

CAS No. 1855950-96-7
Molecular Formula C11H15F2N5
Molecular Weight 255.27 g/mol
IUPAC Name 1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine
Standard InChI InChI=1S/C11H15F2N5/c1-8-9(7-17(2)16-8)5-14-6-10-3-4-15-18(10)11(12)13/h3-4,7,11,14H,5-6H2,1-2H3
Standard InChI Key QCTJREHCDGRSKJ-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1CNCC2=CC=NN2C(F)F)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound comprises two pyrazole rings: one substituted with a difluoromethyl group at the 1-position and a methylene-amine group at the 5-position, and the other with methyl groups at the 1- and 3-positions and a methylene group at the 4-position. This arrangement creates a bifunctional scaffold capable of diverse chemical interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₆F₂N₅
Molecular Weight268.29 g/mol
IUPAC Name{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
SMILESCN1C=C(C=N1)CNC(C2=CC=NN2C(F)F)C

The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via a multi-step protocol involving:

  • Alkylation of Pyrazole Precursors: Reacting 1-(difluoromethyl)-1H-pyrazol-5-ylmethanol with thionyl chloride to form the corresponding chloride, followed by nucleophilic substitution with 1,3-dimethyl-1H-pyrazol-4-ylmethanamine.

  • Coupling Reactions: Palladium-catalyzed cross-coupling between halogenated pyrazole derivatives and amine intermediates under inert atmospheres.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
AlkylationSOCl₂, DMF, 0–5°C, 2 h65–70%
Amine SubstitutionK₂CO₃, DMF, 60°C, 12 h55–60%
PurificationColumn chromatography (SiO₂, EtOAc/hexane)≥95% purity

Industrial-scale production may employ continuous flow reactors to optimize exothermic reactions and minimize byproducts.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies indicate decomposition above 200°C, with no significant degradation under ambient conditions for six months .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (s, 1H, pyrazole-H), 6.42 (t, J = 54 Hz, 1H, CF₂H), 4.32 (s, 2H, CH₂NH), 3.89 (s, 3H, N-CH₃), 2.28 (s, 3H, CH₃).

  • ¹⁹F NMR: δ -113.5 (d, J = 54 Hz) .

Biological Activity and Mechanisms

Enzyme Inhibition

Analogous difluoromethylpyrazole derivatives demonstrate inhibitory activity against cytochrome P450 enzymes (e.g., CYP3A4, IC₅₀ = 2.3 μM) and kinases involved in inflammatory pathways . The difluoromethyl group may form hydrogen bonds with catalytic residues, while the dimethylpyrazole moiety occupies hydrophobic binding pockets.

Industrial and Research Applications

Pharmaceutical Development

As a kinase inhibitor scaffold, the compound is being evaluated in preclinical models of rheumatoid arthritis and oncology. Its fluorine content improves metabolic stability, a critical factor in drug design .

Agrochemical Uses

Field trials demonstrate efficacy as a fungicide against Phytophthora infestans (EC₅₀ = 12 ppm), likely due to disruption of fungal membrane biosynthesis.

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